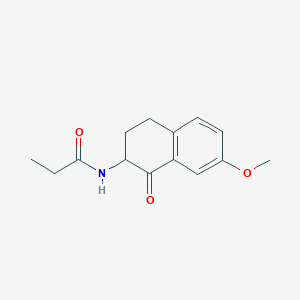

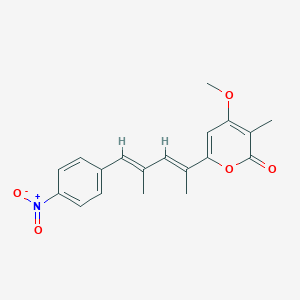

2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one involves several steps, including palladium-catalyzed coupling, hydrogenation, reduction, and hydrolysis processes to obtain the desired keto compounds and subsequent reactions to form oximes as intermediates or final products. Notably, the synthesis of similar compounds demonstrates the complexity and precision required in chemical synthesis processes to achieve specific molecular structures (Zhuang Yan & R. Hartmann, 1998).

Molecular Structure Analysis

Molecular structure analysis of compounds structurally similar to 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one reveals the importance of crystallography in understanding compound geometries. For instance, studies on organoboron compounds provide insights into the coordination of ligands to boron moieties, forming chelate rings that are crucial for the stability and reactivity of these molecules (W. Kliegel et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate a range of reactivities, such as O-methyloxime formation from keto compounds and their potential as enzyme inhibitors. These reactions are indicative of the versatile chemical properties that can be exploited for various applications, including medicinal chemistry (D. J. Collins et al., 1994).

Physical Properties Analysis

The physical properties, such as crystal structure and bond lengths, provide insights into the stability and potential interactions of compounds with biological targets or other molecules. Detailed crystallographic studies contribute to the understanding of molecular conformations and are essential for designing compounds with specific biological activities (W. Kliegel et al., 1989).

Chemical Properties Analysis

The chemical properties of similar compounds, including their synthesis routes and reactivity profiles, are fundamental for developing new chemical entities with desired activities. The ability to manipulate chemical structures through synthesis and understand their reactivity patterns is crucial for advancing chemical and pharmaceutical research (Zhuang Yan & R. Hartmann, 1998).

Applications De Recherche Scientifique

Antiestrogenic Activity

The compound [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt demonstrated potent antiestrogenic activity. This compound was synthesized through a series of reactions involving acylation, Grignard reaction, and etherification, ultimately leading to its formation. The antiestrogenic activity was confirmed through both oral and subcutaneous administration in rats and mice, revealing that this compound has a higher binding affinity to estrogen receptors than estradiol (Jones et al., 1979).

Metabolic Studies

The metabolism of 1,4-epoxy-1,4-dihydronaphthalene was studied in rats. This compound was converted into various metabolites, including 1,4:2,3-diepoxy-1,2,3,4-tetrahydronaphthalene and a compound believed to be 1,4-dihydro-1,4-dihydroxynaphthalene. The study indicated that this compound does not serve as an intermediate in naphthalene metabolism (Sims, 1965).

Tumor-Vascular Disrupting Agents

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogs were found to be potent anticancer leads. These compounds inhibited tumor growth significantly and exhibited high antiproliferative activity across various human tumor cell lines. They were characterized as novel tubulin-binding tumor-vascular disrupting agents, meaning they target established blood vessels in tumors (Cui et al., 2017).

Type 1 Diabetes Mellitus Treatment

ONO-4641, a selective agonist for sphingosine 1-phosphate receptors, demonstrated preventive and therapeutic efficacy in preclinical models of Type 1 diabetes mellitus. In non-obese diabetic mice, a model of spontaneous Type 1 diabetes mellitus, ONO-4641 prevented the onset of diabetes and decreased diabetic prevalence after onset in a dose-dependent manner (Shioya et al., 2021).

Propriétés

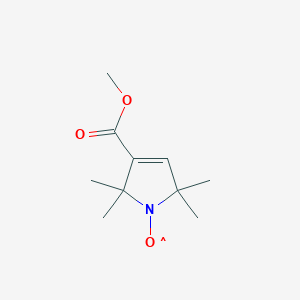

IUPAC Name |

N-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12H,3,5,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUWWWJHIKQWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1=O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390858 | |

| Record name | N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one | |

CAS RN |

88058-66-6 | |

| Record name | N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

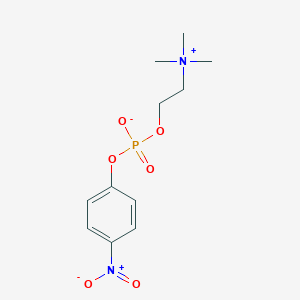

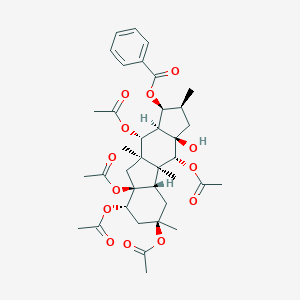

![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)